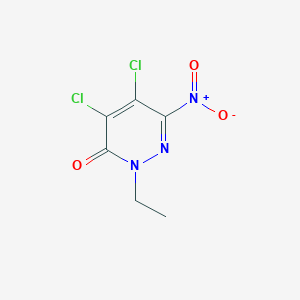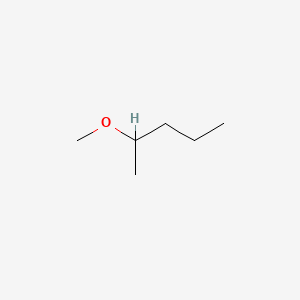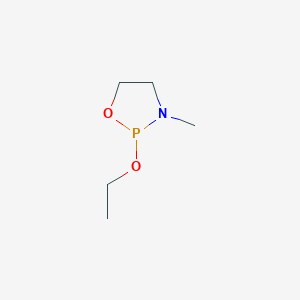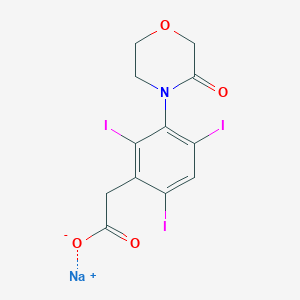
Acetic acid, (3-(3-oxomorpholino)-2,4,6-triiodophenyl)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (3-(3-oxomorpholino)-2,4,6-triiodophenyl)-, sodium salt is a complex organic compound characterized by the presence of a morpholine ring, three iodine atoms, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3-(3-oxomorpholino)-2,4,6-triiodophenyl)-, sodium salt typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 4-(4-aminophenyl)morpholin-3-one in the presence of a base and methanol as a solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (3-(3-oxomorpholino)-2,4,6-triiodophenyl)-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the morpholine ring.
Reduction: Reduction reactions can modify the iodine atoms or the morpholine ring.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of the morpholine ring, while substitution reactions can introduce new functional groups in place of the iodine atoms.
Scientific Research Applications
Acetic acid, (3-(3-oxomorpholino)-2,4,6-triiodophenyl)-, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential as a diagnostic agent or therapeutic compound.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, (3-(3-oxomorpholino)-2,4,6-triiodophenyl)-, sodium salt involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- α-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt
- 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbaldehyde derivatives
Uniqueness
Acetic acid, (3-(3-oxomorpholino)-2,4,6-triiodophenyl)-, sodium salt is unique due to its specific combination of a morpholine ring, three iodine atoms, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
21838-47-1 |
|---|---|
Molecular Formula |
C12H9I3NNaO4 |
Molecular Weight |
634.91 g/mol |
IUPAC Name |
sodium;2-[2,4,6-triiodo-3-(3-oxomorpholin-4-yl)phenyl]acetate |
InChI |
InChI=1S/C12H10I3NO4.Na/c13-7-4-8(14)12(11(15)6(7)3-10(18)19)16-1-2-20-5-9(16)17;/h4H,1-3,5H2,(H,18,19);/q;+1/p-1 |
InChI Key |
ZMPLHCWTBUEIEU-UHFFFAOYSA-M |
Canonical SMILES |
C1COCC(=O)N1C2=C(C=C(C(=C2I)CC(=O)[O-])I)I.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



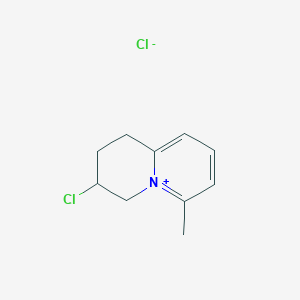


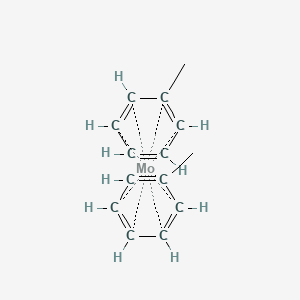
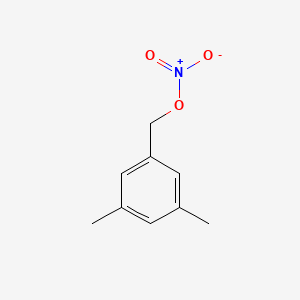

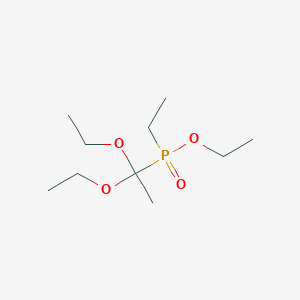
![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)
